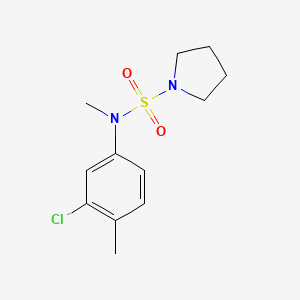
N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide, also known as CMPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide involves the inhibition of PKC activity through the binding of the sulfonamide group to the enzyme's active site. This results in the disruption of PKC-mediated signaling pathways, leading to the inhibition of various cellular processes such as cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PKC activity. This includes the inhibition of synaptic plasticity and memory formation in the brain, the inhibition of cancer cell growth and survival, and the modulation of various cellular processes such as inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide in lab experiments is its specificity towards PKC inhibition, which allows for the selective targeting of PKC-mediated signaling pathways. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide. One direction is the optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. Another direction is the development of new drugs based on the this compound scaffold for the treatment of various diseases such as cancer, neurological disorders, and inflammatory diseases. Additionally, the use of this compound as a tool for studying PKC-mediated signaling pathways and their role in various cellular processes remains an active area of research.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential for scientific research applications in various fields. Its specificity towards PKC inhibition and potential for the development of new drugs make it a promising candidate for future research and development. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with N-methylpyrrolidine in the presence of a base such as triethylamine. The resulting product is then purified through crystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the regulation of synaptic plasticity and memory formation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In drug discovery, this compound has been used as a scaffold for the development of new drugs targeting PKC or other enzymes.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-10-5-6-11(9-12(10)13)14(2)18(16,17)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABUKJTWZNGOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

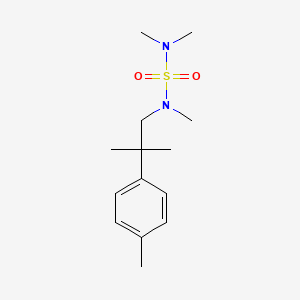
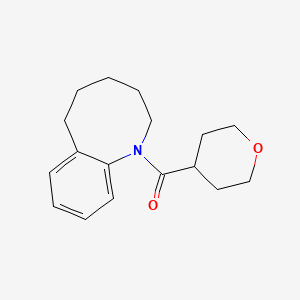
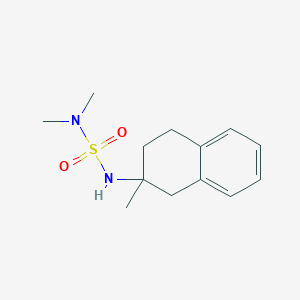
![N-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-pyridin-2-ylpropanamide](/img/structure/B7592200.png)
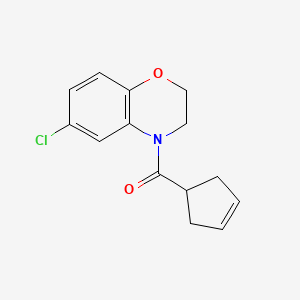
![4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile](/img/structure/B7592215.png)
![[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7592220.png)

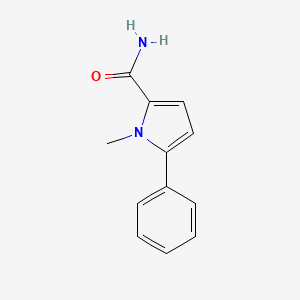

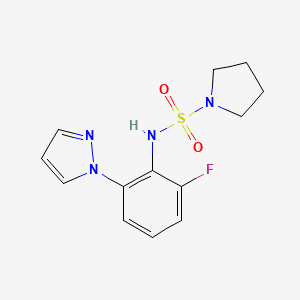
![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7592263.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(furan-3-yl)methanone](/img/structure/B7592268.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone](/img/structure/B7592272.png)